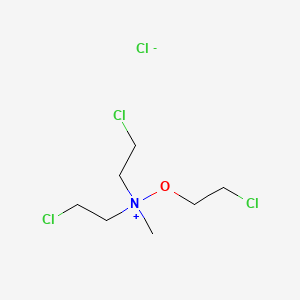
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is a synthetic organic compound known for its unique chemical properties and applications. It is characterized by the presence of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This compound is not naturally occurring and is typically synthesized in laboratories for various industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride typically involves the reaction of ethylene chlorohydrin with formaldehyde under acidic conditions. This reaction forms bis(2-chloroethoxy)methane, which is then further reacted with methylamine to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze slowly in water, leading to the formation of corresponding alcohols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the chloroethyl groups.
Acidic or Basic Conditions: The hydrolysis reaction is typically facilitated under acidic or basic conditions.
Major Products
Alcohols: Hydrolysis of the compound results in the formation of alcohols.
Hydrochloric Acid: Hydrolysis also produces hydrochloric acid as a byproduct.
Scientific Research Applications
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride involves its interaction with nucleophiles, leading to substitution reactions. The chloroethyl groups are particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is the basis for its potential therapeutic applications and its use in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the methylammonium chloride core.
Bis(2-chloroethyl)methylamine: Contains a methylamine group instead of the chloroethoxy group.
Uniqueness
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is unique due to its combination of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92335-32-5 |
|---|---|
Molecular Formula |
C7H15Cl4NO |
Molecular Weight |
271.0 g/mol |
IUPAC Name |
2-chloroethoxy-bis(2-chloroethyl)-methylazanium;chloride |
InChI |
InChI=1S/C7H15Cl3NO.ClH/c1-11(5-2-8,6-3-9)12-7-4-10;/h2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
YQXZIOAEWQEPRN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCCl)(CCCl)OCCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















